2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-
Description
Contextualization within Natural Products Chemistry Research
Natural products chemistry is a field dedicated to the study of chemical compounds derived from living organisms. Within this domain, alpha-sinensal (B100234) is classified as a sesquiterpenoid, a large and diverse class of terpenes built from three isoprene (B109036) units. hmdb.ca Sesquiterpenoids are of significant interest to researchers due to their vast structural diversity and wide range of biological activities. hmdb.ca
Alpha-sinensal's molecular structure, characterized by a 15-carbon backbone and a reactive aldehyde functional group, makes it a subject of chemical investigation. cymitquimica.com Its chemical formula is C₁₅H₂₂O. cymitquimica.combiosynth.com The presence of multiple double bonds and the aldehyde group allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it a useful precursor for synthesizing more complex organic molecules.
Significance in Plant Secondary Metabolite Research
Plants produce a vast array of organic compounds, broadly categorized as primary and secondary metabolites. While primary metabolites are essential for growth and development, secondary metabolites are not directly involved in these processes but often play crucial roles in the plant's interaction with its environment. embrapa.br Alpha-sinensal is a key example of a plant secondary metabolite. embrapa.brgoogle.com
Research into alpha-sinensal also extends to its potential biological activities, including antioxidant and antimicrobial properties, which are common areas of investigation for plant secondary metabolites. cymitquimica.com
Historical Perspective on its Identification and Early Research
The study of flavor and aroma compounds in food has a long history, with significant advancements made in the mid-20th century. Early research relied on processing large quantities of food to isolate enough material for chemical analysis. usda.gov The development of sophisticated analytical techniques, particularly the combination of gas chromatography (GC) and mass spectrometry (MS) in the 1960s, revolutionized the field. usda.gov
Scientists at the Western Regional Research Center (WRRC) were pioneers in this area and were the first to identify both alpha-sinensal and its isomer, beta-sinensal, as major contributors to the character of orange oil. usda.gov This foundational work laid the groundwork for a deeper understanding of the chemical basis of citrus aroma. Subsequent research has utilized advanced techniques like solid-phase microextraction (SPME) coupled with GC-MS to further characterize the volatile profiles of various citrus species, consistently identifying alpha-sinensal as a key component. researchgate.net Early attempts were also made to produce alpha-sinensal through biotransformation using bacterial strains, although with limited success. researchgate.net
Table 1: Chemical Properties of alpha-Sinensal
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₂₂O |
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | (2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal |
| CAS Registry Number | 17909-77-2 |
| Appearance | Not Available |
| Boiling Point | 180.00 °C @ 1.00 mm Hg |
| Water Solubility | 0.57 mg/L @ 25 °C (estimated) |
| LogP | 4.790 (estimated) |
Data sourced from multiple references. hmdb.cabiosynth.comcdutcm.edu.cn
Structure
2D Structure
Properties
IUPAC Name |
2,6,10-trimethyldodeca-2,6,9,11-tetraenal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,8-9,11-12H,1,6-7,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSTYGCNVAVZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C=C)CCC=C(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4955-32-2 | |
| Record name | 2,6,10-Trimethyl-2,6,9,11-dodecatetraenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4955-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Occurrence and Distribution in Botanical Systems
Factors Influencing Accumulation in Planta
The biosynthesis of secondary metabolites like alpha-sinensal (B100234) is significantly influenced by external stimuli, including both environmental (abiotic) and biological (biotic) factors. researchgate.net These factors, known as elicitors, can trigger stress responses in plants, leading to an increase in the production of specific compounds. researchgate.netplantarchives.org
Heavy metals are a type of abiotic elicitor that can impact secondary metabolite production. kemdikbud.go.id For instance, in callus cultures of Vetiveria zizanioides, the addition of cadmium (Cd) to the culture medium induced the synthesis of alpha-sinensal, which was not detected in the control or in calluses treated with other metal ions like lead (Pb) or aluminum (Al). rjpbcs.com This suggests that specific stressors can activate distinct biosynthetic pathways.
Biotic elicitors, which are derived from living organisms such as bacteria or fungi, can also enhance the production of secondary metabolites. researchgate.netnih.gov While direct research on the effect of specific biotic elicitors on alpha-sinensal production is limited, the general principle is that these elicitors can activate defense-related pathways, which often include the synthesis of terpenoids. plantarchives.org
Environmental conditions such as climate can also play a role. A study comparing citrus grown in Brazil and Corsica found that the proportions of alpha-sinensal were higher in leaf essential oils from Corsica for certain citrus hybrids. mdpi.com Furthermore, seasonal variations can affect the chemical composition of essential oils. For example, in Citrus sinensis, the concentration of alpha-sinensal becomes more dominant in oils extracted during the dry season. wjarr.com
The concentration of alpha-sinensal is not static throughout a plant's life cycle but changes with the developmental stage of the fruit and can be further altered by post-harvest conditions. In two cultivars of sweet orange, alpha-sinensal was present at approximately 0.5% during the initial phase of fruit development (June to August) but rapidly decreased to undetectable or trace amounts by September. mdpi.com However, another study on sweet orange noted that the concentration of alpha-sinensal, along with other sesquiterpenes, increased between 50 and 140 days after flowering. mdpi.com This suggests that the dynamics of accumulation can vary depending on the specific cultivar and developmental timeline studied.
Citrus fruit development is typically divided into three stages: fruit formation (Stage I), maximum growth (Stage II), and maturation (Stage III). ufl.edu The accumulation of many volatile compounds, including sesquiterpenes, is developmentally regulated, with some compounds accumulating towards fruit maturation. researchgate.netnih.gov
Post-harvest, the composition of essential oils can continue to change. While specific data on post-harvest modulation of alpha-sinensal is not extensively detailed in the provided context, general post-harvest changes in fruits include alterations in soluble solids, acidity, and the profile of volatile compounds. mdpi.comslideshare.netresearchgate.netresearchgate.net For example, drying processes can affect the levels of various volatiles, with a five-day drying period showing fluctuations in alpha-sinensal content. wjarr.com
The following table summarizes the changes in alpha-sinensal content during different developmental stages.
| Plant Species | Developmental Stage | Change in alpha-Sinensal Concentration | Reference(s) |
| Citrus sinensis (2 cultivars) | Early Fruit Development (June-August) | Approx. 0.5% | mdpi.com |
| Citrus sinensis (2 cultivars) | Later Development (September) | Decreased to trace/undetectable levels | mdpi.com |
| Citrus sinensis | 50 to 140 days post-flowering | Increased | mdpi.com |
| Citrus sinensis | Dry Season | Becomes a dominant component | wjarr.com |
Genetic makeup is a primary determinant of the chemical profile of a plant, including the production of alpha-sinensal. The significant variations observed in alpha-sinensal content across different Citrus species and cultivars underscore the role of genetics. researchgate.netnih.govtandfonline.com For example, the presence of alpha-sinensal in sweet orange and its absence in sour orange leaf oil points to a genetic basis for its biosynthesis. ijabbr.com
The study of citrus hybrids provides further evidence for genetic control. The appearance of alpha-sinensal in the peel of a somatic hybrid whose parents did not produce it suggests that the combination of different parental genomes can activate or create new biosynthetic pathways. cirad.fr This highlights the complex genetic inheritance of aroma compound production.
Research combining genetic markers (like SSRs) with chemical profiling has been effective in distinguishing citrus varieties. nih.gov In such studies, alpha-sinensal has been identified as a potential chemical marker that, in conjunction with genetic data, can help to clarify the origins and relationships of different citrus hybrids. researchgate.netnih.gov The biosynthesis of sesquiterpenes like alpha-sinensal is controlled by a class of enzymes called terpene synthases (TPS). The expression of the genes encoding these enzymes is developmentally regulated and varies between species, directly impacting the final volatile profile. researchgate.netnih.gov For instance, the gene Cstps1 is responsible for producing valencene (B1682129) in citrus and its expression is tightly controlled during fruit maturation. researchgate.netnih.gov While the specific gene for alpha-sinensal synthase has not been explicitly identified in the provided context, it is certain that a similar genetic control mechanism is in place.
Biosynthesis and Metabolic Engineering Pathways
Enzymatic Pathways Leading to alpha-Sinensal (B100234)
The biosynthesis of alpha-sinensal, like all terpenoids, begins with the production of universal five-carbon precursors, which are then assembled and modified by a series of specialized enzymes.
Precursor Metabolism: Isoprenoid Pathways (Mevalonate and Methylerythritol Phosphate)
All isoprenoids are synthesized from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wjarr.comfrontiersin.orgmdpi.com Plants utilize two distinct and spatially separated pathways to produce these precursors. wikipedia.orgfrontiersin.orgbiorxiv.org
The Mevalonate (B85504) (MVA) Pathway: Occurring in the cytoplasm, the MVA pathway starts from acetyl-CoA. frontiersin.orgresearchgate.net A series of enzymatic reactions converts acetyl-CoA into IPP, which can then be isomerized to DMAPP by the enzyme isopentenyl diphosphate (B83284) isomerase (IDI). mdpi.comresearchgate.net This pathway is primarily responsible for the synthesis of sesquiterpenes (C15), triterpenes, and sterols. nih.gov
The Methylerythritol Phosphate (B84403) (MEP) Pathway: Also known as the non-mevalonate or DOXP pathway, this route operates in the plastids of plant cells. frontiersin.orgwikipedia.orgnih.gov It begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and yields IPP and DMAPP. nih.gov The MEP pathway is the main source of precursors for monoterpenes (C10), diterpenes, carotenoids, and the phytol (B49457) tail of chlorophyll. biorxiv.orgnih.gov
For the synthesis of sesquiterpenes like alpha-sinensal, one molecule of DMAPP is condensed with two molecules of IPP. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) and results in the formation of the C15 precursor, farnesyl pyrophosphate (FPP). wjarr.comnih.gov This critical step occurs in the cytosol, utilizing the IPP and DMAPP generated via the MVA pathway. researchgate.net
| Enzyme Class | Abbreviation | Pathway | Function |
| Acetoacetyl-CoA thiolase | AACT | Mevalonate (MVA) | Condenses two acetyl-CoA molecules. researchgate.net |
| HMG-CoA synthase | HMGS | Mevalonate (MVA) | Produces HMG-CoA. researchgate.net |
| HMG-CoA reductase | HMGR | Mevalonate (MVA) | Rate-limiting step, produces mevalonate. biorxiv.orgresearchgate.net |
| Mevalonate kinase | MVK | Mevalonate (MVA) | Phosphorylates mevalonate. researchgate.net |
| Phosphomevalonate kinase | PMVK | Mevalonate (MVA) | Adds a second phosphate group. researchgate.netnih.gov |
| Diphosphomevalonate decarboxylase | DPMD | Mevalonate (MVA) | Decarboxylates to form IPP. researchgate.net |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Methylerythritol Phosphate (MEP) | Rate-limiting step, condenses pyruvate and GAP. biorxiv.org |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Methylerythritol Phosphate (MEP) | Reduces and rearranges DXP to MEP. biorxiv.org |
| Isopentenyl diphosphate isomerase | IDI | Both | Interconverts IPP and DMAPP. mdpi.comnih.gov |
| Farnesyl pyrophosphate synthase | FPPS | Terpenoid Backbone | Synthesizes FPP from DMAPP and IPP. google.comresearchgate.net |
Specific Sesquiterpene Synthases and their Catalytic Mechanisms
Following the formation of FPP, the remarkable diversity of sesquiterpenoid structures is generated by a class of enzymes known as sesquiterpene synthases (TPS). wjarr.com These enzymes catalyze the conversion of the linear FPP molecule into various cyclic or acyclic hydrocarbon skeletons through complex carbocation-driven cyclization and rearrangement reactions. wjarr.com
The direct synthesis of alpha-sinensal from FPP by a single dedicated "alpha-sinensal synthase" has been proposed. wjarr.com This enzyme would facilitate the transformation of the farnesyl cation, formed from FPP, into the final alpha-sinensal structure. wjarr.com However, evidence also points towards a multi-step pathway involving intermediates. For instance, the sesquiterpene valencene (B1682129), which is synthesized from FPP by the enzyme valencene synthase, is considered a potential precursor to alpha-sinensal. researchgate.netgoogle.comgoogle.com This suggests that a sesquiterpene synthase first produces a hydrocarbon backbone like valencene, which is then further modified.
Oxygenation and Functional Group Modification Enzymes
Alpha-sinensal is an oxygenated sesquiterpenoid, specifically a sesquiterpene aldehyde. hmdb.ca The hydrocarbon skeletons produced by terpene synthases must undergo subsequent enzymatic modifications to introduce oxygen-containing functional groups. This process is critical for the generation of a vast array of bioactive and aromatic terpenoids.
These modifications are primarily carried out by cytochrome P450 monooxygenases (CYPs or P450s). nih.govgoogle.com These enzymes catalyze the insertion of an oxygen atom from molecular oxygen into the substrate, often through a hydroxylation reaction. nih.gov In the context of alpha-sinensal biosynthesis, it is hypothesized that a precursor sesquiterpene is first hydroxylated by a specific P450 enzyme. This hydroxylated intermediate would then be oxidized to form the final aldehyde group. This stepwise oxidation from alcohol to aldehyde is a common biochemical transformation. ijabbr.com For example, research into the fungal biotransformation of nerolidol (B1678203) identified 12-hydroxy-trans-nerolidol as a precursor in an industrial synthesis route for alpha-sinensal, highlighting the importance of a hydroxylation step. nih.gov
Genetic and Molecular Regulation of Biosynthesis
The production of alpha-sinensal is tightly controlled at the genetic level, from the expression of biosynthetic genes to their regulation by developmental and environmental cues.
Identification and Functional Characterization of Biosynthetic Genes
Identifying the specific genes responsible for the biosynthesis of a particular plant metabolite is a complex task. Modern approaches often integrate metabolomics (profiling the chemical compounds) with transcriptomics (analyzing gene expression).
In citrus, quantitative trait loci (QTL) mapping, a method that links genetic markers to specific traits, has been used to locate genomic regions associated with the production of aromatic compounds. A study on a clementine and sweet orange hybrid population identified a QTL for alpha-sinensal content on scaffold 9 of the citrus genome. mdpi.comcirad.fr While this region contains genes potentially related to terpenoid biosynthesis, such as one for γ-tocopherol methyltransferase, a definitive alpha-sinensal synthase has not yet been pinpointed within this locus. nih.gov
Functional characterization of candidate genes is essential for confirming their role. This involves expressing the gene in a heterologous system, such as yeast or E. coli, and verifying that the resulting enzyme produces the expected compound. google.com For example, the gene Cstps1 from citrus was isolated and functionally characterized as a valencene synthase, a key enzyme that may be involved in the upstream pathway of alpha-sinensal. researchgate.netnih.gov Advanced techniques like CRISPR-Cas9 gene editing can be employed to knock out candidate genes in the plant itself to confirm their function in vivo.
Transcriptional and Post-Transcriptional Regulatory Mechanisms in Plant Systems
The biosynthesis of terpenes, including alpha-sinensal, is regulated by a complex network of factors that control when, where, and how much of a compound is produced.
Developmental Regulation: The expression of terpene synthase genes is often developmentally controlled. In citrus, the accumulation of valencene (a potential precursor to alpha-sinensal) and the expression of the corresponding synthase gene, Cstps1, increase significantly as the fruit matures and ripens. researchgate.netnih.gov
Hormonal Regulation: Plant hormones play a crucial role in regulating secondary metabolism. Ethylene, a hormone associated with ripening in many fruits, has been shown to induce the expression of Cstps1 and the accumulation of valencene in citrus, even though citrus is a non-climacteric fruit. researchgate.netnih.gov
Transcriptional Control: The expression of biosynthetic genes is controlled by transcription factors. Analyses of QTL regions and gene co-expression networks have identified several families of transcription factors, including MYB, bHLH, NAC, and WRKY, as potential regulators of terpene biosynthesis in plants. nih.gov These proteins bind to specific regions of the DNA to activate or repress the transcription of target genes.
Pathway Crosstalk: The MVA and MEP pathways, while physically separate, exhibit regulatory crosstalk. Overexpression of genes from one pathway can influence the gene expression and metabolite output of the other, indicating a coordinated regulation of isoprenoid production throughout the plant. biorxiv.org
Heterologous Biosynthesis and Biotransformation Research
The industrial production of α-sinensal through traditional methods like extraction from citrus peels is often limited by low yields and high costs. Consequently, significant research has focused on developing alternative biotechnological production platforms. These efforts primarily involve heterologous biosynthesis in microbial systems and studies using plant cell cultures, aiming to create sustainable and scalable sources of this valuable sesquiterpenoid.
Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have been extensively engineered to produce a variety of terpenoids. sysbio.segoogleapis.com These microorganisms serve as "cell factories" where the biosynthetic pathway for a target compound like α-sinensal can be reconstructed and optimized. sysbio.se S. cerevisiae is a particularly robust and well-characterized platform for producing plant sesquiterpenes. sysbio.semdpi.com
The core strategy for producing sesquiterpenes, including α-sinensal, in a microbial host involves enhancing the metabolic flux towards the key C15 precursor, farnesyl pyrophosphate (FPP). mdpi.comuq.edu.au FPP is synthesized via the mevalonate (MVA) pathway. researchgate.net Metabolic engineering efforts typically focus on several key modifications:
Down-regulation of Competing Pathways : FPP is a critical branch-point metabolite used by the cell for essential processes, primarily sterol biosynthesis. uq.edu.au The enzyme squalene (B77637) synthase (encoded by the ERG9 gene in yeast) converts FPP to squalene, the first committed step in the sterol pathway. uq.edu.auresearchgate.net By down-regulating or repressing ERG9 expression, more FPP is made available for the heterologous sesquiterpene synthase. mdpi.comresearchgate.net
Heterologous Expression of Terpene Synthases : A gene encoding a synthase specific for the desired sesquiterpene is introduced into the engineered microbial host. mdpi.com For α-sinensal, this would involve an α-sinensal synthase. wjarr.com In related studies, the introduction of (+)-valencene synthase (CnVS) into an engineered S. cerevisiae strain successfully diverted FPP to produce (+)-valencene, a direct precursor to other valuable compounds. researchgate.net
Fusion Proteins : To improve efficiency, farnesyl diphosphate synthase (FPPS) has been fused with the target terpene synthase, which can help channel the FPP substrate directly to the enzyme, increasing product formation. researchgate.netnih.gov
These combined strategies have led to significant improvements in the production of various sesquiterpenes in yeast. For example, engineering the MVA pathway and down-regulating sterol synthesis resulted in a substantial increase in (+)-valencene production. researchgate.net Similarly, a multi-level metabolic engineering approach improved α-santalene productivity by 88-fold in an initial round of optimization. sysbio.se While specific high-titer production of α-sinensal is a complex goal, these studies on related sesquiterpenoids demonstrate the feasibility and power of the microbial factory approach. researchgate.netnih.gov
| Microbial Host | Target Sesquiterpenoid | Metabolic Engineering Strategy | Reported Outcome | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | (+)-Valencene | Overexpression of tHMG1; Down-regulation of ERG9; Fusion of FPPS and (+)-valencene synthase (CnVS). | Production of 217.95 mg/L of (+)-valencene. | researchgate.net |
| Saccharomyces cerevisiae | Germacrene A | Overexpression of tHMG1; Fusion of FPPS and germacrene A synthase (GAS). | Achieved production of 190.7 mg/L of germacrene A. | nih.gov |
| Saccharomyces cerevisiae | α-Santalene | Dynamic modulation of a key metabolic step; Engineering of the main regulatory checkpoint of the pathway. | 88-fold improvement in α-santalene productivity. | sysbio.se |
| Escherichia coli | Taxadiene | Balancing upstream non-mevalonate isoprenoid pathway with downstream synthesis pathways. | 15,000-fold improvement in production compared to the initial non-optimized strain. | google.com |
Enzymatic biocatalysis utilizes isolated enzymes to perform specific chemical transformations, offering high specificity and mild reaction conditions compared to traditional chemical synthesis. isomerase.com This approach is valuable for both elucidating the biosynthetic steps leading to compounds like α-sinensal and for generating novel, structurally related analogs. baranlab.orgmdpi.com
The biosynthesis of sesquiterpenoids begins with the conversion of the acyclic precursor FPP by a class of enzymes known as terpene synthases (TPS). wjarr.com These enzymes catalyze complex cyclization and rearrangement reactions to create the vast diversity of sesquiterpenoid skeletons. wjarr.com An α-sinensal synthase facilitates the specific transformation of a farnesyl cation intermediate into α-sinensal. wjarr.com
Further structural diversity is introduced by tailoring enzymes, such as cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, which can oxidize the initial hydrocarbon skeleton. cinefiend.com For instance, the production of (+)-nootkatone from its precursor (+)-valencene in engineered yeast required the introduction of a P450 monooxygenase to hydroxylate valencene, followed by a dehydrogenase to oxidize the resulting alcohol to the final ketone product. researchgate.net Similar enzymatic steps are presumed to be involved in the formation of the aldehyde group in α-sinensal from a hydrocarbon precursor.
The use of biocatalysis extends to the production of new compounds. anr.fr By supplying an enzyme with a non-native substrate (an analog of its natural substrate), novel molecules can be generated. For example, a terpene synthase could be supplied with an analog of FPP to create a new sesquiterpenoid skeleton. Alternatively, enzymes like P450s or lipoxygenases could be used to transform α-sinensal or its precursors into new oxidized derivatives with potentially different flavor profiles or biological activities. researchgate.net The screening of microbial cultures and enzyme collections is a common strategy to discover novel biocatalysts for these transformations. isomerase.comresearchgate.net
| Enzyme Class | Specific Example/Function | Role in Biosynthesis/Biotransformation | Reference |
|---|---|---|---|
| Terpene Synthase (TPS) | α-Sinensal Synthase | Catalyzes the conversion of FPP to the α-sinensal skeleton. | wjarr.com |
| Terpene Synthase (TPS) | (+)-Valencene Synthase (Cstps1) | Converts FPP to valencene, a structurally related sesquiterpene. | nih.gov |
| Cytochrome P450 Monooxygenase (CYP450) | Premnaspirodiene oxygenase (HPO) | Oxidizes (+)-valencene to β-nootkatol, a key step in nootkatone (B190431) synthesis. | researchgate.net |
| Dehydrogenase | Short-chain dehydrogenase/reductase (SDR) family | Catalyzes the oxidation of β-nootkatol to (+)-nootkatone. | researchgate.net |
In vitro plant cell and callus culture technologies provide a controlled environment for producing plant secondary metabolites, independent of geographical and seasonal variations. mdpi.comnih.gov These systems, which involve growing undifferentiated plant cells (callus) or suspended cell aggregates in bioreactors, are being explored as a potential factory for high-value phytochemicals. nih.govfrontiersin.org
The production of complex plant-derived molecules in culture can be challenging, but various strategies have been developed to improve yields. mdpi.com Plant cell cultures offer several advantages, including the ability to maintain pathogen-free conditions and shorten production cycles compared to whole plants. researchgate.net For citrus compounds, cell cultures of species like Citrus sinensis could theoretically be established to study and produce α-sinensal.
A key technique for boosting the production of secondary metabolites in cell cultures is elicitation. mdpi.com Elicitors are compounds (either biotic, like fungal extracts, or abiotic, like methyl jasmonate) that trigger defense responses in the plant cells, often leading to a significant increase in the biosynthesis of specific compounds. mdpi.comfrontiersin.org For example, methyl jasmonate and jasmonic acid have been used to stimulate the production of resveratrol (B1683913) in grapevine cell cultures. frontiersin.org This approach could be applied to citrus cell cultures to enhance the production of α-sinensal and other valuable flavor compounds. While the large-scale industrial production of α-sinensal via plant cell culture has not yet been established, the technology represents a promising area of research. frontiersin.org
| In Vitro System | Description | Potential Application for α-Sinensal | Reference |
|---|---|---|---|
| Callus Culture | A mass of undifferentiated plant cells grown on a solid nutrient medium. | Establishment of cell lines for research and as a source for suspension cultures. | researchgate.net |
| Cell Suspension Culture | Cells and small cell aggregates grown in a liquid medium, often in a bioreactor. | Scalable production of biomass from which α-sinensal could be extracted. | mdpi.comfrontiersin.org |
| Elicitation | The application of stress-inducing agents to a culture to stimulate secondary metabolism. | Enhancing the yield of α-sinensal in cell suspension or callus cultures. | mdpi.com |
Advanced Analytical Methodologies for Alpha Sinensal Research
Chromatographic Techniques for Separation and Quantification in Complex Matrices
The analysis of alpha-sinensal (B100234) is often complicated by its presence in complex matrices, such as citrus essential oils, which contain a multitude of volatile and semi-volatile compounds. Chromatographic techniques are indispensable for separating alpha-sinensal from these interfering substances, enabling its accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like alpha-sinensal. frontiersin.org In this method, the volatile fraction of a sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.
For the analysis of alpha-sinensal, sample preparation typically involves solvent extraction, followed by direct injection into the GC-MS system. The identification of alpha-sinensal is confirmed by comparing its retention time and mass spectrum with those of a certified reference standard. The use of retention indices, which are relative retention times standardized to a series of n-alkanes, further aids in reliable identification across different instruments and laboratories. Quantitative analysis is achieved by creating a calibration curve from the analysis of known concentrations of a pure alpha-sinensal standard.
A study on the secondary metabolites in orange blossoms utilized GC-MS to identify and quantify various compounds, including alpha-sinensal. tandfonline.com This research highlighted the complexity of the chemical profile and the necessity of high-resolution separation. tandfonline.com
Advanced Separation Techniques (e.g., Two-Dimensional Gas Chromatography)
While single-dimension GC-MS is powerful, the complexity of matrices like essential oils can lead to co-elution, where two or more compounds elute at the same time, complicating identification and quantification. oxfordindices.com Comprehensive two-dimensional gas chromatography (GCxGC) offers a solution by providing significantly enhanced peak capacity and resolution. oxfordindices.comnist.gov
In GCxGC, the effluent from a primary gas chromatography column is subjected to a second, shorter column with a different stationary phase. bhu.ac.in This two-step separation process effectively resolves compounds that would overlap in a single-dimension analysis. oxfordindices.com The resulting data is presented as a two-dimensional contour plot, where compounds with similar chemical properties group together, aiding in their identification. oxfordindices.com The increased separation power of GCxGC leads to cleaner mass spectra and more confident compound identification. oxfordindices.com Multidimensional GC (MDGC) techniques have been successfully applied to the detailed analysis of mandarin essential oils, which contain alpha-sinensal. chromatographyonline.comchromatographyonline.com
One study demonstrated the power of multidimensional preparative gas chromatography in isolating a novel compound from wampee essential oil that was initially misidentified as alpha-sinensal by conventional GC-MS, underscoring the need for advanced separation in complex sample analysis. nih.govdergipark.org.tr
Spectroscopic Approaches for Structural Elucidation in Research
Spectroscopic techniques are vital for the unambiguous determination of alpha-sinensal's molecular structure. While GC-MS provides strong evidence for its identity, spectroscopic methods offer definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. solubilityofthings.com It provides detailed information about the carbon skeleton and the chemical environment of each proton in the molecule. bhu.ac.in For alpha-sinensal, both ¹H NMR and ¹³C NMR are employed.
¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms. bhu.ac.inchemrxiv.org Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the molecular structure. In research, NMR is often used to confirm the identity of alpha-sinensal after it has been isolated from a natural source, providing the definitive proof of its structure that mass spectrometry alone cannot offer. nih.govdergipark.org.tr
Other Advanced Spectroscopic Methods (e.g., FT-IR, UV-Vis)
Other spectroscopic techniques also play a role in the characterization of alpha-sinensal.
Fourier Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting FT-IR spectrum shows absorption bands corresponding to specific functional groups present in the molecule. For alpha-sinensal, FT-IR can confirm the presence of key functional groups such as the aldehyde (C=O stretching) and carbon-carbon double bonds (C=C stretching). rsc.org In one instance, FT-IR, in conjunction with NMR and MS, was crucial in correctly identifying a compound that had been mistakenly identified as alpha-sinensal, highlighting its importance in structural confirmation. nih.govosti.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.eduunchainedlabs.com The UV-Vis spectrum is particularly useful for compounds containing conjugated systems (alternating single and double bonds), which is a feature of the alpha-sinensal structure. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. msu.edu While specific UV-Vis data for alpha-sinensal is not extensively reported in readily available literature, analysis of its structural isomer, beta-sinensal, indicates no significant absorbance in the 290–700 nm range. The conjugated aldehyde system in alpha-sinensal would be expected to show characteristic π→π* and n→π* transitions in the UV region. azooptics.com
Method Validation and Standardization in Research Contexts
For research findings to be considered reliable and reproducible, the analytical methods used must be validated. researchgate.netgtfch.org Method validation demonstrates that an analytical procedure is suitable for its intended purpose. For the quantification of alpha-sinensal, this involves establishing several key performance characteristics. International bodies, such as the International Organization for Standardization (ISO), provide standards for the analysis of essential oils, which can include chromatographic profiles for identification. iteh.airesearchgate.net
Key parameters for method validation in the context of alpha-sinensal research are summarized in the table below.
| Validation Parameter | Description | Relevance to alpha-Sinensal Analysis |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. researchgate.net | Crucial for distinguishing alpha-sinensal from its isomers (e.g., beta-sinensal) and other structurally similar sesquiterpenoids in complex matrices like citrus oils. tandfonline.com |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Essential for accurate quantification of alpha-sinensal using a calibration curve. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defines the concentration limits within which alpha-sinensal can be reliably quantified. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Ensures that the measured amount of alpha-sinensal is a true reflection of its actual concentration in the sample. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). | Indicates the reproducibility of the analytical method for alpha-sinensal, both within the same day (intra-day precision) and on different days (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. gtfch.org | Determines the minimum concentration of alpha-sinensal that can be reliably detected by the method. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net | Establishes the minimum concentration of alpha-sinensal that can be accurately measured. |
This table provides a summary of key method validation parameters relevant to the analysis of alpha-Sinensal.
By adhering to rigorous validation procedures and utilizing standardized methods where available, researchers can ensure the quality and integrity of their data on alpha-sinensal.
Internal Standardization and Matrix Effects in Complex Samples
The analysis of α-sinensal in complex samples like citrus essential oils is susceptible to "matrix effects." waters.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, α-sinensal, leading to either suppression or enhancement of the analytical signal. waters.com This can result in significant inaccuracies in quantification.
To mitigate these effects, a technique known as internal standardization is commonly employed. This involves adding a known amount of a specific compound, the internal standard, to the sample before analysis. An ideal internal standard for α-sinensal analysis is a stable-isotope-labeled (SIL) version of the molecule, such as a deuterated analog. waters.com The SIL internal standard is chemically almost identical to α-sinensal and is expected to behave similarly during sample preparation, extraction, and chromatographic analysis. waters.com By comparing the analytical response of α-sinensal to that of the known concentration of the co-eluting internal standard, variations in signal intensity caused by matrix effects can be corrected. waters.com
However, the effectiveness of this method relies on the assumption that the analyte and the internal standard experience the same degree of matrix effect. waters.com Discrepancies can still arise if there are differences in extraction recovery or if chromatographic separation is not perfectly aligned. waters.com For instance, Weiling reported a 35% difference in extraction recovery between an analyte (haloperidol) and its deuterated internal standard in one study. waters.com Therefore, careful method development and validation are crucial to ensure the internal standard accurately compensates for matrix effects in the specific sample type being analyzed.
Table 1: Key Considerations for Internal Standardization in α-Sinensal Analysis
| Consideration | Description | Rationale |
| Standard Selection | Use of a stable-isotope-labeled (SIL) α-sinensal analog (e.g., deuterated α-sinensal). | Behaves nearly identically to the analyte during extraction and analysis, providing the most accurate correction for matrix effects. waters.com |
| Co-elution | The internal standard must co-elute chromatographically with the native α-sinensal. | Ensures that both the analyte and the standard are subjected to the same matrix effects at the same time. waters.com |
| Extraction Efficiency | The extraction recovery of the internal standard should be equivalent to that of the analyte. | Differences in recovery can lead to quantification errors, as the standard would not accurately reflect the analyte's behavior. waters.com |
| Method Validation | The entire analytical method, including the internal standard strategy, must be rigorously validated. | Confirms that the chosen internal standard is effective for the specific matrix and analytical conditions being used. |
Interlaboratory Reproducibility and Method Development
Ensuring that analytical methods for α-sinensal are reproducible across different laboratories is fundamental for establishing reliable and comparable data. Interlaboratory trials, where the same samples are analyzed by multiple facilities, are a critical component of method validation. acs.org These studies help to assess the robustness and transferability of an analytical method by evaluating parameters like repeatability (precision within the same lab) and reproducibility (precision between labs). fmach.it
Discrepancies in reported concentrations of α-sinensal can often be attributed to variations in analytical protocols. Key sources of variability include the extraction method (e.g., cold-pressing vs. steam distillation), sample preparation, and the specific parameters of the gas chromatography (GC) or liquid chromatography (LC) system. mdpi.com For example, the choice of solvent and extraction time can significantly influence the recovery of α-sinensal from the sample matrix. mdpi.com
Standardizing these protocols is essential for improving interlaboratory reproducibility. This involves developing and adhering to detailed standard operating procedures (SOPs) that specify every step of the analytical process, from sample collection and storage to the final data analysis. The use of certified reference materials (CRMs) containing a known concentration of α-sinensal can also aid in calibrating instruments and validating method accuracy across different laboratories.
Olfactometry-Coupled Gas Chromatography (GC-O) for Aroma Research
While instrumental analysis identifies and quantifies the chemical components of a sample, it does not directly measure their contribution to aroma. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that bridges this gap by combining the separation power of GC with human sensory perception. mdpi.com In a GC-O system, the effluent from the GC column is split, with one portion directed to a standard detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained analyst can assess the odor of the eluting compounds. mdpi.commdpi.com
Several studies have utilized GC-O to characterize the aroma profiles of various citrus species, consistently identifying α-sinensal as a major contributor. The technique allows for the creation of an "aromagram," a chromatogram that plots odor intensity or detection frequency against retention time, highlighting the most significant aroma-active compounds. t27.ir
Table 2: Identification of α-Sinensal as a Key Odorant in Citrus Oils by GC-O
| Citrus Species | Study Findings | Reference |
| Clementine (Citrus reticulata Blanco cv. Clementine) | α-Sinensal and β-sinensal were identified as dominant odorants in the peel oil aroma. | researchgate.net |
| Grapefruit (Citrus paradisi) | Time-intensity GC-O procedure identified β-sinensal as having one of the greatest aroma intensities in cold-pressed grapefruit oil. While this study focused on the beta isomer, it highlights the importance of sinensals in grapefruit aroma. | researchgate.net |
| Jinchen Sweet Orange (Citrus sinensis (L.) Osbeck) | GC-O analysis identified α-sinensal as an aroma-active compound in the peel oil. | mdpi.com |
| Japanese Mandarins | Analysis of four types of Japanese mandarin peel extracts showed that the main aldehydes were α-sinensal and β-sinensal. | mdpi.com |
Mechanistic Investigations of Biological Activities in Research Models
Modulation of Cellular Oxidative Stress Response in Model Systems
Alpha-sinensal (B100234) has demonstrated the ability to influence cellular responses to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
Beyond direct scavenging, α-sinensal may influence endogenous antioxidant defense systems. One of the most crucial cellular defense mechanisms against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govmdpi.com When activated by oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of numerous cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). mdpi.comfrontiersin.org Research on essential oils containing α-sinensal suggests that they can protect neural cells from oxidative damage by potentially activating the Nrf2/HO-1 antioxidant mechanism. researchgate.net This activation leads to an increase in the production of antioxidant enzymes, which enhances the cell's capacity to neutralize ROS and protect against oxidative damage. researchgate.netmdpi.comaginganddisease.org
Disruptive Effects on Microbial Physiology and Growth Inhibition
Alpha-sinensal has been identified as a component in essential oils that exhibit antimicrobial properties. The mechanisms underlying this activity involve the disruption of essential microbial structures and functions.
A primary mechanism for the antimicrobial action of sesquiterpenoids like α-sinensal is the disruption of microbial cell membranes. researchgate.net These lipophilic compounds can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. researchgate.netjmb.or.kr This disruption leads to the loss of cellular integrity, causing leakage of vital intracellular components such as ions, metabolites, and macromolecules, which ultimately results in cell death. jddtonline.infonih.gov Studies on essential oils containing various terpenes have demonstrated that these compounds can damage the cell wall and membrane, leading to cell lysis. researchgate.netresearchgate.net The increased permeability of the membrane is a key factor in the toxic effects exerted against microorganisms. jmb.or.krnih.gov
Regulation of Inflammatory Signaling Pathways in Cellular Models
Research indicates that α-sinensal can modulate inflammatory responses at the cellular level. Inflammation is a complex biological response involving various signaling pathways, and α-sinensal appears to interact with key components of this network.
Studies have shown that α-sinensal can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate inflammation. mdpi.com A central pathway in the inflammatory process is the nuclear factor-kappa B (NF-κB) signaling pathway. dergipark.org.tr Evidence suggests that α-sinensal can inhibit the NF-κB pathway. The inhibition of NF-κB signaling leads to a reduced expression of inflammatory markers and mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). mdpi.com For example, in lipopolysaccharide (LPS)-stimulated macrophage models, essential oils containing α-sinensal have been shown to reduce the secretion of TNF-α and IL-6. researchgate.net
In addition to the NF-κB pathway, the mitogen-activated protein kinase (MAPK) signaling cascade is also a critical regulator of inflammatory and cellular stress responses. Some studies on related compounds found in citrus suggest that they may also exert their anti-inflammatory effects by inhibiting MAPK pathways. researchgate.netresearchgate.net By targeting these key signaling cascades, α-sinensal can effectively downregulate the inflammatory response in cellular models.
Table of Research Findings on Alpha-Sinensal
| Biological Activity | Model System | Key Mechanistic Finding | Associated Pathway/Target |
| Oxidative Stress Modulation | Chemical assays, Cell culture | Direct scavenging of free radicals (e.g., ABTS•+). researchgate.net | - |
| Neural cell culture | Potential activation of antioxidant defense systems. researchgate.net | Nrf2/HO-1 researchgate.net | |
| Microbial Growth Inhibition | Bacterial cultures | Disruption of cell membrane integrity and permeability. jmb.or.kr | Microbial Cell Membrane |
| Bacterial cultures | Inhibition of key metabolic functions. researchgate.net | Cellular Respiration, Ion Transport jmb.or.kr | |
| Inflammation Regulation | Macrophage cell culture | Inhibition of pro-inflammatory cytokine production. mdpi.com | NF-κB, MAPK researchgate.net |
Ecological Roles and Insecticidal Activities in Plant-Pest Interactions
Alpha-sinensal contributes to plant defense through several deterrence mechanisms. It is a known component of essential oils that exhibit fumigant toxicity and feeding deterrence against various stored-product insect pests. researchgate.net For instance, sandalwood oil, which contains β-sinensal (an isomer of alpha-sinensal), has been shown to have oviposition deterring effects against the two-spotted spider mite (Tetranychus urticae). researchgate.netnih.gov Beyond insects, alpha-sinensal also possesses antimicrobial properties. Its mechanism of action is thought to involve the disruption of microbial cell membranes, which inhibits the growth of pathogenic microbes.
Table 2: Deterrence and Antimicrobial Activities of alpha-Sinensal
| Target Organism | Activity | Mechanism/Effect | Reference(s) |
|---|---|---|---|
| Stored-Product Insects | Insecticidal / Deterrent | Fumigant toxicity, feeding deterrence. researchgate.net | researchgate.net |
| Two-Spotted Spider Mite (Tetranychus urticae) | Oviposition Deterrent | Reduction in the number of eggs laid (activity noted for isomer β-sinensal). researchgate.netnih.gov | researchgate.netnih.gov |
Allelopathy, the process by which a plant releases biochemicals to influence the growth and development of neighboring plants, is another ecological role involving alpha-sinensal. irejournals.comnih.gov Essential oils are a primary source of these allelochemicals. nih.gov Research has identified alpha-sinensal as a principal constituent in the essential oil of Cullen plicata, which demonstrated significant allelopathic activity. researchgate.netmdpi.com This activity includes the inhibition of seed germination and seedling growth of weed species such as Dactyloctenium aegyptium. researchgate.net The phytotoxic effects of essential oils containing alpha-sinensal have also been observed on other plants like the weed Bidens pilosa and the spores of the moss Tortula muralis. researchgate.netnih.gov These findings suggest that alpha-sinensal is a contributor to the competitive strategies of plants in their communities. researchgate.net
Modulation of Enzyme Activity in Biochemical Assays
In biochemical studies, alpha-sinensal has been identified as a modulator of enzyme activity. As a sesquiterpenoid, it has the capacity to interact with various enzymes and influence their function. Notably, research has highlighted alpha-sinensal as a potent inhibitor of certain human kinases. biosynth.com Kinases are crucial enzymes in cell signaling pathways that regulate cell growth and survival. The inhibition of specific kinases by alpha-sinensal is a key mechanism behind its investigated anticancer properties, as it can trigger apoptotic pathways in cancer cells. biosynth.com Additionally, essential oils containing the isomer β-sinensal have been reported to inhibit cholinergic enzymes, such as acetylcholinesterase, which are involved in neurotransmission. researchgate.net
Table 3: Modulation of Enzyme Activity by alpha-Sinensal
| Enzyme Class/Target | Observed Effect | Implication | Reference(s) |
|---|---|---|---|
| Human Kinases | Potent Inhibition | Interruption of cell proliferation and survival signaling pathways. biosynth.com | biosynth.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| (E)-β-caryophllene |
| (Z)-citral |
| 1,8-cineole |
| Acetylcholine |
| Acetylcholinesterase |
| alpha-humlene |
| alpha-phellandrene |
| alpha-pinene |
| alpha-Sinensal |
| alpha-terpinolene |
| beta-elemene |
| beta-fenchyl alcohol |
| beta-phelandrene |
| beta-pinene |
| beta-Sinensal |
| Carvacrol |
| Citronellal |
| d-limonene |
| delta-3-carene |
| gamma-terpinene |
| Inducible nitric oxide synthase (iNOS) |
| Interleukin-1 beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Linalool |
| Myrcene |
| Neral |
| Nitric Oxide (NO) |
| Ocimene |
| Sabinene |
| t-sabinene H2O |
| Tumor necrosis factor-alpha (TNF-α) |
Synthetic and Semi Synthetic Research Approaches
Total Synthesis Strategies for alpha-Sinensal (B100234)
The total synthesis of α-sinensal, a sesquiterpenoid aldehyde, has been a subject of academic interest, focusing on the stereocontrolled construction of its acyclic carbon skeleton with multiple stereocenters and conjugated double bonds.
Stereoselective Synthesis Methodologies
A notable approach to the stereoselective synthesis of (E,E)-α-sinensal was reported by Büchi and Wüest. acs.org Their strategy established the crucial trisubstituted double bonds with specific stereochemistry. Another significant contribution to the synthesis and structural elucidation of α-sinensal was made by A. F. Thomas. rsc.org These foundational works have paved the way for subsequent synthetic explorations.
A summary of key aspects of stereoselective synthesis reported in the literature is presented below:
| Feature | Description | Reference |
| Key Challenge | Control of stereochemistry at the C4 and C7 positions and the geometry of the trisubstituted double bonds. | acs.org |
| Precursor | Often utilizes readily available chiral starting materials to install the initial stereocenters. | acs.org |
| Key Reactions | Wittig-type olefination reactions and Claisen rearrangements have been employed to construct the carbon skeleton and set the double bond geometry. | acs.org |
| Stereochemical Outcome | The syntheses have successfully yielded the natural (E,E)-isomer of α-sinensal. | acs.orgrsc.org |
Synthesis of Structural Analogs for Mechanistic Investigations
While the total synthesis of α-sinensal itself has been achieved, the synthesis of its structural analogs specifically for mechanistic investigations is not extensively documented in publicly available literature. The synthesis of analogs would be a valuable tool to probe the mechanisms of its biosynthesis, chemical reactions, and potential biological activities. Such studies could involve:
Isotopically labeled analogs: To trace the metabolic pathways and degradation of α-sinensal.
Analogs with modified functional groups: To understand the role of the aldehyde and the conjugated system in its chemical reactivity and sensory properties.
Simplified or constrained analogs: To investigate the conformational requirements for receptor binding or enzymatic transformations.
Semi-Synthetic Modifications and Derivatization
Semi-synthetic approaches, starting from naturally sourced or synthetically produced α-sinensal, offer a pathway to novel derivatives with potentially enhanced or different properties.
Chemo-Enzymatic Approaches for Structural Diversification
The application of chemo-enzymatic methods to α-sinensal is a promising but largely unexplored area. nih.govfrontiersin.org Enzymes offer high selectivity and mild reaction conditions, which can be advantageous for modifying complex molecules like sesquiterpenoids. nih.gov Potential chemo-enzymatic transformations of α-sinensal could include:
| Transformation | Potential Enzyme Class | Potential Outcome |
| Hydroxylation | Cytochrome P450 monooxygenases | Introduction of hydroxyl groups at various positions, potentially leading to new flavors or biologically active compounds. |
| Reduction | Alcohol dehydrogenases | Selective reduction of the aldehyde to the corresponding alcohol, α-sinensol, altering its sensory profile. |
| Oxidation | Baeyer-Villiger monooxygenases | Conversion of the aldehyde to a carboxylic acid or ester, leading to derivatives with different chemical properties. |
| Glycosylation | Glycosyltransferases | Attachment of sugar moieties, which could enhance water solubility and modulate bioactivity. |
Exploration of Structure-Activity Relationships in Model Systems
Detailed structure-activity relationship (SAR) studies specifically for α-sinensal are not widely reported. However, general SAR principles for related sesquiterpenoids and aldehydes can provide insights into the potential biological activities of α-sinensal and its derivatives. mdpi.comresearchgate.net Establishing a robust SAR for α-sinensal would require the synthesis and biological evaluation of a library of analogs.
Key structural features of α-sinensal that could be systematically varied in SAR studies include:
The aldehyde functional group.
The stereochemistry at the chiral centers.
The geometry and position of the double bonds.
Such studies would be instrumental in identifying the structural motifs responsible for any observed biological effects and in designing new derivatives with optimized properties.
Future Perspectives in Alpha Sinensal Research
Integration of Omics Technologies in Biosynthesis Research
Understanding the formation of α-sinensal in plants is a complex task that benefits significantly from the application of "omics" technologies. These high-throughput methods provide a holistic view of the molecular processes governing the synthesis of this important flavor compound. By combining genomics, transcriptomics, and metabolomics, researchers can connect the genetic blueprint of a plant to its final chemical profile. nih.gov
The biosynthesis of terpenoids, including α-sinensal, is controlled by a series of genes, primarily from the terpene synthase (TPS) family. nih.gov Genomics and transcriptomics are powerful tools for identifying these specific genes. crownbio.com Through techniques like Quantitative Trait Loci (QTL) mapping, researchers can pinpoint regions in the genome associated with the production of aromatic compounds. cirad.fr For instance, studies on citrus hybrids have prospected for QTLs specifically linked to α-sinensal levels, aiming to identify the underlying genetic factors. cirad.fr
Transcriptomics, particularly through RNA sequencing (RNA-seq), allows for a genome-wide analysis of gene expression, revealing which genes are active in specific tissues or at certain developmental stages. crownbio.comeurofinsgenomics.eu This is crucial for discovering novel transcripts and understanding the regulation of biosynthetic pathways. crownbio.com Research has shown that the expression of specific TPS genes corresponds with the accumulation of sesquiterpenes in citrus. researchgate.net By combining transcriptomic data with metabolite profiles, the range of candidate genes responsible for α-sinensal production can be significantly narrowed, paving the way for their functional characterization. nih.gov
Metabolomics focuses on the global analysis of all metabolites within a biological system. kemdikbud.go.id Using techniques like untargeted Gas Chromatography-Mass Spectrometry (GC-MS), scientists can create a detailed fingerprint of the chemical compounds present in a plant, including α-sinensal and its precursors. kemdikbud.go.idresearchgate.net Such analyses have confirmed α-sinensal as a significant flavor component in various citrus species like Citrus amblycarpa. kemdikbud.go.id
The biosynthesis of α-sinensal originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), which are produced via the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.gov These precursors are assembled into the C15 compound farnesyl pyrophosphate (FPP), the direct substrate for sesquiterpene synthases. nih.gov An integrated analysis that combines metabolomic data with gene expression profiles from transcriptomics is a key strategy for elucidating this entire pathway. researchgate.netcinefiend.com This approach helps to annotate genes and understand how metabolic flux is regulated, providing a comprehensive picture of how and why α-sinensal is produced. researchgate.net
Development of Advanced Analytical Platforms for Trace Analysis
Modern analytical chemistry continues to evolve, offering more sophisticated platforms for trace analysis. High-performance GC and GC/MS systems, equipped with inert flow paths, are engineered to enhance sensitivity, improve spectral integrity, and lower detection limits for highly active compounds like aldehydes. hpst.cz Advanced techniques such as GC-Olfactometry (GC-O) are used to correlate chemical data with sensory perception, determining the aroma impact of individual compounds. Furthermore, multidimensional techniques like comprehensive two-dimensional gas chromatography (GC×GC) and methods like Es-MDGC-C-IRMS/qMS are being employed to overcome common issues such as the co-elution of structurally similar compounds, thereby improving the accuracy of analytical data for complex samples like citrus essential oils. chromatographyonline.com
| Analytical Technique | Application in α-Sinensal Analysis | Reference |
| GC-MS | Primary tool for identification and quantification of α-sinensal in complex volatile mixtures like essential oils. | chromatographyonline.com |
| GC-Olfactometry (GC-O) | Determines the sensory relevance and odor threshold of α-sinensal, linking its presence to perceived aroma. | |
| SPME-GC/MS | Solid-Phase Microextraction coupled with GC/MS allows for solvent-free sample preparation and analysis of volatiles from juice and peel. | mdpi.com |
| Multidimensional GC | Advanced separation technique that resolves co-eluting peaks, providing more accurate quantification in complex samples. | chromatographyonline.com |
Systems Biology Approaches for Understanding Integrated Biological Functions
Systems biology aims to understand the larger picture of how components within a biological system interact. hmdb.cacontaminantdb.ca For α-sinensal, this means moving beyond its role as a flavor molecule to understand its integrated biological functions within the plant. Terpenoids are known to be involved in a wide range of activities, including plant defense against insects and pathogens and mediating interactions with the environment. nih.govcinefiend.com
By integrating multi-omics datasets—genomics, transcriptomics, and metabolomics—a systems biology approach can build models that connect the genetic potential for α-sinensal synthesis with its actual production and its resulting physiological or ecological function. nih.gov For example, observing a coordinated upregulation of TPS genes and the accumulation of α-sinensal in response to a specific stress (like pathogen attack) would provide strong evidence for its role in the plant's defense system. This holistic view is essential for a complete understanding of why citrus plants invest metabolic energy in producing this complex molecule.
Exploration of Novel Biocatalytic Transformations and Sustainable Production Methods
The chemical synthesis of flavor compounds can be complex and may not be considered "natural" by consumers. This has driven interest in biocatalysis—the use of enzymes or whole microorganisms to perform chemical transformations—as a green and sustainable alternative. nih.govun.orgchemistryjournals.net Biocatalytic processes operate under mild conditions, are highly selective, and reduce waste and energy consumption. chemistryjournals.net
For α-sinensal, research has explored its production via the biotransformation of a structurally similar precursor, α-farnesene. researchgate.net In these studies, microorganisms like Arthrobacter and Pseudomonas were used to catalyze the reaction, though yields were initially low. researchgate.net Future work will focus on discovering more efficient enzymes or engineering existing ones through protein engineering to improve catalytic activity and yield. nih.gov Another promising avenue is the use of engineered microbial hosts, such as E. coli or yeast, which can be modified to express the entire α-sinensal biosynthetic pathway. This involves introducing the necessary genes, including those for terpene synthases and modifying enzymes like cytochrome P450s, to achieve sustainable, industrial-scale production from simple feedstocks. google.com
Role as a Biochemical Marker in Plant Science and Horticultural Studies
The concentration of α-sinensal is not static; it changes based on the plant's species, tissue, and developmental stage. This variability allows it to be used as a biochemical marker in plant science and horticulture. msu.eduncsu.eduagriculturejournals.cz For example, studies on sweet orange cultivars have shown that the levels of α-sinensal, along with other sesquiterpenes, are highest in the very early stages of fruit development and decrease rapidly as the fruit matures. mdpi.com
This dynamic profile makes α-sinensal a potential marker for:
Fruit Ripeness: Its concentration can indicate the developmental phase of the fruit. mdpi.com
Cultivar Differentiation: Quantitative differences in its content can help distinguish between different citrus varieties. mdpi.com
Tissue-Specific Analysis: The presence and levels of α-sinensal differ significantly between various plant parts, such as leaves and flowers, providing a marker for tissue-specific metabolic studies. nih.gov
Q & A
Basic Research Questions
How can researchers identify gaps in existing literature on alpha-Sinensal's bioactivity?
Methodological Answer:
- Conduct a systematic literature review using databases like Scopus, Web of Science, and PubMed. Focus on keywords such as "alpha-Sinensal," "terpenoids," "olfactory receptors," or "bioactive compounds."
- Use semantic search tools (e.g., Semantic Scholar's "Ask this paper" feature) to extract methodological insights from relevant studies, such as experimental designs or contradictory findings .
- Apply FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, Specific) to refine research questions and prioritize understudied areas like synergistic effects with other terpenoids .
What are the standard analytical techniques for characterizing alpha-Sinensal in natural extracts?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize column polarity (e.g., DB-5MS) and ionization parameters (EI at 70 eV) to separate and identify alpha-Sinensal in citrus oils .
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm structural identity, comparing chemical shifts with reference spectra (e.g., δ 5.8–6.2 ppm for conjugated aldehydes).
- Quantitative Validation: Include internal standards (e.g., n-alkanes) and replicate analyses to ensure reproducibility .
How should researchers design preliminary experiments to assess alpha-Sinensal's stability?
Methodological Answer:
- Controlled Degradation Studies: Expose alpha-Sinensal to varying pH (3–9), temperatures (4°C–40°C), and light conditions. Monitor degradation via HPLC-DAD at λ 230 nm.
- Kinetic Modeling: Fit data to zero/first-order models to predict shelf-life and identify degradation pathways (e.g., oxidation) .
- Reporting Standards: Document all parameters (e.g., solvent purity, instrument calibration) to enable replication .
Advanced Research Questions
What strategies resolve contradictions in alpha-Sinensal's reported bioactivity across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from heterogeneous studies (e.g., varying cell lines, concentrations) using tools like RevMan. Apply random-effects models to account for variability .
- Methodological Triangulation: Cross-validate findings via in vitro (e.g., receptor-binding assays) and in silico approaches (molecular docking with OR1A1 receptors) .
- Contextual Analysis: Scrutinize confounding variables (e.g., impurities in extracts, solvent effects) and replication attempts .
How can researchers optimize alpha-Sinensal extraction while minimizing isomerization?
Methodological Answer:
- Green Extraction Techniques: Test subcritical CO₂ or ultrasound-assisted extraction to reduce thermal degradation. Compare yields vs. traditional steam distillation .
- Isomer-Specific Analysis: Use chiral GC columns (e.g., β-DEX 120) to monitor enantiomeric purity during extraction.
- Process Optimization: Apply response surface methodology (RSM) to model interactions between temperature, pressure, and solvent ratios .
What advanced methodologies elucidate alpha-Sinensal's mechanism of action in olfactory signaling?
Methodological Answer:
- Patch-Clamp Electrophysiology: Measure neuronal responses in murine olfactory receptor neurons exposed to alpha-Sinensal .
- CRISPR-Cas9 Knockout Models: Validate receptor specificity by deleting OR1A1 in HEK293 cells and testing calcium influx .
- Molecular Dynamics Simulations: Model ligand-receptor interactions using GROMACS to predict binding affinities and conformational changes .
How can multi-omics approaches enhance understanding of alpha-Sinensal's metabolic pathways?
Methodological Answer:
- Transcriptomics: Use RNA-seq to identify upregulated genes in Citrus sinensis peels during alpha-Sinensal biosynthesis.
- Metabolomics: Pair LC-QTOF-MS with GNPS libraries to map terpenoid intermediates .
- Data Integration: Apply systems biology tools (e.g., Cytoscape) to correlate gene expression with metabolite profiles .
Methodological Best Practices
- Data Reproducibility: Adhere to Beilstein Journal guidelines for reporting experimental details (e.g., purity criteria, spectral data) .
- Ethical Data Use: Ensure secondary data (e.g., public metabolomics datasets) are cited appropriately and contextualized within new hypotheses .
- Contradiction Analysis: Use iterative coding (e.g., NVivo) to categorize conflicting results and identify methodological divergences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
